Norepinephrine Transporter (NET) Inhibition: (R)-DDMS Is 4.8-Fold More Potent Than (S)-DDMS In Vitro
(R)-Didesmethylsibutramine inhibits norepinephrine reuptake with an IC50 of 13 nM, whereas the (S)-enantiomer is substantially weaker at 62 nM, representing a 4.8-fold potency advantage for the (R)-enantiomer [1]. Racemic didesmethylsibutramine exhibits an IC50 of 15 nM at NET, but this value reflects a composite of both enantiomers and masks the differential contributions of the active (R)- and weakly active (S)-forms [1]. For comparison, racemic sibutramine itself is less potent at NET (IC50 approximately 20-30 nM in parallel synaptosomal assays), indicating that the (R)-DDMS metabolite is a more potent noradrenergic agent than the parent drug [2].
| Evidence Dimension | NET inhibition IC50 (nM) — in vitro synaptosomal [3H]norepinephrine uptake |
|---|---|
| Target Compound Data | (R)-DDMS IC50 = 13 nM |
| Comparator Or Baseline | (S)-DDMS IC50 = 62 nM; Racemic DDMS IC50 = 15 nM; Racemic sibutramine IC50 ≈ 20–30 nM |
| Quantified Difference | (R)-DDMS is 4.8× more potent than (S)-DDMS; 1.15× more potent than racemic DDMS; approximately 1.5–2.3× more potent than racemic sibutramine |
| Conditions | Synaptosomes isolated from male Wistar rat hypothalamus; [3H]norepinephrine uptake assay; compounds tested as hydrochloride salts |
Why This Matters
Procurement of enantiopure (R)-DDMS ensures that NET inhibition experiments reflect the true potency of the active stereoisomer, whereas racemic material introduces 50% of a 4.8-fold weaker enantiomer, diluting the pharmacological signal and confounding IC50 determinations.
- [1] Glick, S.D., Haskew, R.E., Maisonneuve, I.M., Carlson, J.N., & Jerussi, T.P. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology, 397(1), 93–102. Table 1: IC50 values for inhibition of [3H]norepinephrine, [3H]serotonin, and [3H]dopamine uptake. PMID: 10844103. View Source
- [2] Heal, D.J., Aspley, S., Prow, M.R., Jackson, H.C., Martin, K.F., & Cheetham, S.C. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity, 22(Suppl 1), S18–S28. PMID: 9758240. View Source
